chemical structure and molecular weight of lamotrigine impurity I
chemical structure and molecular weight of lamotrigine impurity I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Lamotrigine Impurity I, a known process-related impurity in the synthesis of the anticonvulsant drug Lamotrigine. This document delves into the chemical structure, molecular weight, and synthesis of this impurity. Furthermore, it presents a detailed analysis of its spectroscopic characterization, offering insights into the analytical methodologies required for its identification and quantification. This guide is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of Lamotrigine.
Introduction: The Significance of Impurity Profiling in Pharmaceuticals
The therapeutic efficacy and safety of a drug product are intrinsically linked to its purity. Pharmaceutical impurities, even at trace levels, can have a significant impact on the drug's safety profile and can potentially lead to adverse effects. The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.
Lamotrigine, a phenyltriazine derivative, is a widely used antiepileptic and mood-stabilizing medication. During its synthesis and storage, several impurities can be formed. A thorough understanding of the chemical nature and formation pathways of these impurities is paramount for ensuring the quality and safety of the final drug product. This guide focuses on a specific process-related impurity, Lamotrigine Impurity I.
Chemical Identity of Lamotrigine Impurity I
Lamotrigine Impurity I is a structurally significant compound that can arise during the synthesis of Lamotrigine. It is also recognized by several pharmacopoeias under different designations, highlighting its regulatory importance.
Chemical Structure and Nomenclature
The chemical structure of Lamotrigine Impurity I is presented in Figure 1.
Figure 1: Chemical Structure of Lamotrigine Impurity I
Caption: Chemical structure of N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide.
The systematic IUPAC name for this impurity is N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide .[1][2][3][4]
It is also commonly referred to as:
Molecular Formula and Molecular Weight
The key molecular identifiers for Lamotrigine Impurity I are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₉Cl₄N₅O | [1][3][4] |
| Molecular Weight | 429.09 g/mol | [1][3][4] |
| CAS Number | 252186-79-1 | [1][2][3][4] |
Formation and Synthesis
Understanding the synthetic origin of an impurity is crucial for developing control strategies during drug manufacturing.
Potential Formation Pathway
Lamotrigine Impurity I is a process-related impurity that can be formed during the synthesis of Lamotrigine. Its structure suggests that it arises from the acylation of the amino group at the 3-position of the 1,2,4-triazine ring of Lamotrigine with a 2,3-dichlorobenzoyl moiety. This reaction can occur if residual 2,3-dichlorobenzoyl chloride, a potential starting material or intermediate in some synthetic routes of Lamotrigine, is present in the reaction mixture.
The logical relationship for the formation of this impurity is depicted in the following diagram:
Caption: Proposed formation pathway of Lamotrigine Impurity I.
Laboratory Synthesis
The synthesis of Lamotrigine Impurity I has been reported in the literature, providing a method for obtaining a reference standard for analytical purposes.[1] The synthesis involves the direct acylation of Lamotrigine.
Experimental Protocol:
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Dissolution: Suspend Lamotrigine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane.
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Base Addition: Add a tertiary amine base, for example, triethylamine (TEA), to the suspension.
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Acylation: Cool the reaction mixture to 0-5°C and slowly add 2,3-dichlorobenzoyl chloride (1.0-1.2 equivalents).
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure Lamotrigine Impurity I.
Spectroscopic Characterization
The structural elucidation of Lamotrigine Impurity I is confirmed through a combination of spectroscopic techniques. The following data has been reported for this impurity[1]:
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3448 | N-H stretching (amine) |
| 3065 | C-H stretching (aromatic) |
| 1675 | C=O stretching (amide) |
| 1572 | C=N stretching (triazine ring) |
| 783 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the impurity.
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Mass Spectrum (m/z): 429 (M+1)
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule. The spectrum was recorded in DMSO-d₆.
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¹H NMR (DMSO-d₆, δ ppm):
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7.30-7.78 (m, 6H): This complex multiplet corresponds to the aromatic protons of the two dichlorophenyl rings.
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11.9 (s, 1H): This singlet is assigned to the amide proton (-NH-C=O).
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Analytical Considerations
The control of Lamotrigine Impurity I to within acceptable limits is a critical aspect of quality control for Lamotrigine drug substance and drug product.
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Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the separation and quantification of Lamotrigine and its impurities. A well-developed and validated HPLC method should be capable of resolving Lamotrigine Impurity I from the active pharmaceutical ingredient (API) and other potential impurities.
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Reference Standard: The availability of a well-characterized reference standard of Lamotrigine Impurity I is essential for the accurate identification and quantification of this impurity in test samples.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, molecular weight, synthesis, and spectroscopic characterization of Lamotrigine Impurity I. A thorough understanding of this and other potential impurities is fundamental to ensuring the quality, safety, and efficacy of Lamotrigine. The information presented herein serves as a valuable resource for scientists and professionals in the pharmaceutical industry, aiding in the development of robust analytical methods and effective impurity control strategies.
References
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Rao, S. N., Somaiah, S., Ravisankar, T., & Babu, K. S. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 133-136. [Link]
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Veeprho Pharmaceuticals. (n.d.). Lamotrigine EP Impurity F. Retrieved from [Link]
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Pharmace Research Laboratory. (n.d.). Lamotrigine EP Impurity F. Retrieved from [Link]
